Cas no 157825-96-2 ((4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole)

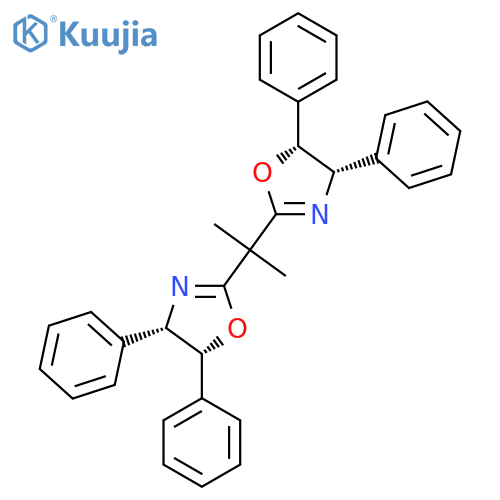

157825-96-2 structure

商品名:(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

CAS番号:157825-96-2

MF:C33H30N2O2

メガワット:486.603508472443

MDL:MFCD30187376

CID:1336551

PubChem ID:24866049

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole 化学的及び物理的性質

名前と識別子

-

- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

- Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)-

- (4S,?4'S,?5R,?5'R)?-2,?2'-?(1-?Methylethylidene)?bis[4,?5-?dihydro-?4,?5-?diphenyloxazole]

- (4S,5R)-2-[2-[(4S,5R)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,

- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyl-Oxazole

- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole],99%e.e.

- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)

- (4S,4'S,5R,5'R)-2,2'-(1-ethylethylidene)is[4,5-ihydro-4,5-iphenyloxazole]

- MFCD30187376

- (4S,5R)-2-{2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl}-4,5-diphenyl-4,5-dihydro-1,3-oxazole

- (S,R)-BisPh-propabBox

- SCHEMBL12855034

- AS-76504

- D83734

- (4S,5R)-2-[2-[(4S,5R)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

- 157825-96-2

- CS-0087534

- (4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]

-

- MDL: MFCD30187376

- インチ: 1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m0/s1

- InChIKey: ZWWGNCSTEMMQOQ-VZNYXHRGSA-N

- ほほえんだ: O1[C@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)N=C1C(C)(C)C1=N[C@@H](C2C=CC=CC=2)[C@@H](C2C=CC=CC=2)O1

計算された属性

- せいみつぶんしりょう: 486.230728204 g/mol

- どういたいしつりょう: 486.230728204 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 37

- 回転可能化学結合数: 6

- 複雑さ: 744

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 486.6

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 43.2

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV195-200mg |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole |

157825-96-2 | 98% 99%ee | 200mg |

1037.0CNY | 2021-07-09 | |

| abcr | AB541777-250 mg |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee); . |

157825-96-2 | 98% | 250MG |

€284.50 | 2023-07-10 | |

| abcr | AB541777-1 g |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee); . |

157825-96-2 | 98% | 1g |

€716.60 | 2023-07-10 | |

| Chemenu | CM413354-250mg |

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |

157825-96-2 | 95%+ | 250mg |

$138 | 2023-02-17 | |

| Aaron | AR001QFG-250mg |

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |

157825-96-2 | 98% | 250mg |

$58.00 | 2025-02-10 | |

| Ambeed | A928232-5g |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole |

157825-96-2 | 98% 99%ee | 5g |

$1467.0 | 2025-02-25 | |

| 1PlusChem | 1P001Q74-100mg |

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |

157825-96-2 | 98% 99%ee | 100mg |

$24.00 | 2024-06-20 | |

| 1PlusChem | 1P001Q74-250mg |

Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4,5-diphenyl-, (4S,4'S,5R,5'R)- |

157825-96-2 | 98% 99%ee | 250mg |

$60.00 | 2024-06-20 | |

| A2B Chem LLC | AA79808-1g |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole |

157825-96-2 | 98% 99%ee | 1g |

$307.00 | 2024-01-03 | |

| eNovation Chemicals LLC | D626071-1g |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyl-Oxazole |

157825-96-2 | 97% | 1g |

$428 | 2025-02-25 |

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

157825-96-2 ((4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:157825-96-2)(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):265.0/1320.0